1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene
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Overview
Description
1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol. This compound is characterized by a benzene ring substituted with a methoxy group (-OCH3), a nitro group (-NO2), and an isopropoxy group (-OCH(CH3)2). It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-methoxy-2-(propan-2-yloxy)benzene using nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration reactions but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, depending on the reagents and conditions used.
Major Products Formed:
Oxidation Products: Nitroso derivatives, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In biochemical studies to understand the effects of nitro-containing compounds on biological systems.
Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
1-Methoxy-2-nitrobenzene
1-Methoxy-3-nitrobenzene
1-Methoxy-4-nitrobenzene
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Properties
IUPAC Name |
1-methoxy-4-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMWWKXKXPFGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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